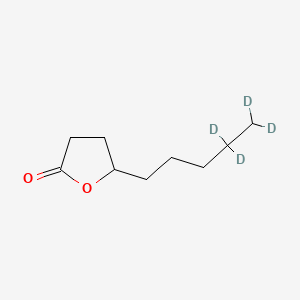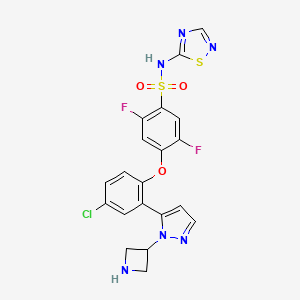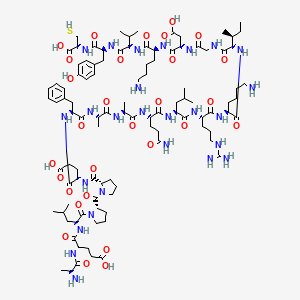
5-Pentyldihydrofuran-2(3H)-one-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Pentyldihydrofuran-2(3H)-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Pentyldihydrofuran-2(3H)-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Pentyldihydrofuran-2(3H)-one-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Pentyldihydrofuran-2(3H)-one-d4 involves its interaction with specific molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical reactions. The deuterium atoms in the molecule can influence reaction kinetics and provide insights into reaction mechanisms through isotopic labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
γ-Nonalactone: A structurally similar lactone with a different alkyl chain length.
γ-Butyrolactone: A smaller lactone with similar chemical properties.
δ-Valerolactone: Another lactone with a different ring size.
Uniqueness
5-Pentyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing experiments. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in research applications .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |
Clave InChI |
OALYTRUKMRCXNH-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |
SMILES canónico |
CCCCCC1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)



![N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide](/img/structure/B12372227.png)




![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)

